N-Boc-O-benzyl-L-serine: A Comprehensive Technical Guide for Advanced Research
N-Boc-O-benzyl-L-serine: A Comprehensive Technical Guide for Advanced Research
Introduction: The Pivotal Role of N-Boc-O-benzyl-L-serine in Modern Chemistry
N-Boc-O-benzyl-L-serine is a cornerstone derivative of the amino acid L-serine, indispensable in the fields of peptide synthesis, drug discovery, and medicinal chemistry.[1][2][3] Its strategic design, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group protecting the hydroxyl function, offers chemists precise control over synthetic pathways.[2] This dual-protection scheme is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, preventing undesirable side reactions and ensuring the accurate assembly of complex peptide chains.[2] The polarity of the serine side chain, which can act as both a hydrogen bond donor and acceptor, often plays a critical role in the binding of peptides to their biological targets.[1] Consequently, the efficient and controlled incorporation of serine residues is paramount in the development of novel therapeutics.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of N-Boc-O-benzyl-L-serine, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of N-Boc-O-benzyl-L-serine is essential for its effective use in synthesis and purification. These properties dictate its behavior in various solvent systems and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C15H21NO5 | [1][3][4][5][6] |
| Molecular Weight | 295.33 g/mol | [6][7] |
| Appearance | White to off-white powder or crystalline solid | [2][3] |
| Melting Point | 57-65 °C (may vary slightly depending on purity) | [3][8][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Specific Rotation [α]D | +21.0° to +24.0° (c=2, EtOH) | [10] |
| CAS Number | 23680-31-1 | [1][4][8] |
The solubility profile of N-Boc-O-benzyl-L-serine in common organic solvents facilitates its use in a wide range of reaction media. Its defined melting point range is a key indicator of purity, a critical factor for successful peptide synthesis.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of N-Boc-O-benzyl-L-serine is a well-established procedure, typically involving the protection of both the amine and hydroxyl groups of L-serine. The following protocol outlines a common and effective synthetic route.
Protocol: Synthesis of N-Boc-O-benzyl-L-serine
Step 1: N-Boc Protection of L-Serine
-
To a stirred solution of L-serine in a mixture of 1M aqueous NaOH and 1,4-dioxane, slowly add di-tert-butyl dicarbonate (Boc anhydride) at 0 °C.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[11]
-
After the reaction is complete, perform an aqueous workup to isolate the N-(tert-butoxycarbonyl)-L-serine. The product is typically obtained as a sticky oil.[11]
Step 2: O-Benzylation
-
Dissolve the N-(tert-butoxycarbonyl)-L-serine in anhydrous dimethylformamide (DMF).[8]
-
Cool the solution to 0 °C under an argon atmosphere and add sodium hydride (NaH).[8][11]
-
Slowly add benzyl bromide to the reaction mixture and allow it to gradually warm to room temperature, stirring overnight.[8]
-
Upon completion, remove the DMF under reduced pressure and dissolve the residue in water.[8]
-
Perform an extraction with an organic solvent, followed by acidification of the aqueous layer to precipitate the product.[8]
-
The crude N-Boc-O-benzyl-L-serine can be purified by recrystallization or column chromatography to yield a white solid.
Caption: Synthetic workflow for N-Boc-O-benzyl-L-serine.
Chemical Reactivity and Stability: The Key to Controlled Transformations
The utility of N-Boc-O-benzyl-L-serine lies in the orthogonal nature of its protecting groups. The Boc group is labile to acidic conditions, while the benzyl group is typically removed by hydrogenolysis. This differential reactivity allows for selective deprotection and subsequent coupling reactions.
Deprotection Strategies
N-Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under mild acidic conditions. A common method involves dissolving the protected amino acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[11] The reaction is typically rapid and proceeds at room temperature.[11][12] Alternatively, a saturated solution of HCl in ethyl acetate can be employed for selective removal of the N-Boc group.[13]
O-Benzyl Deprotection: The benzyl ether protecting the hydroxyl group is stable to the acidic conditions used for Boc removal. Its cleavage is most commonly achieved through catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[1] This method is highly efficient and provides the free hydroxyl group without affecting other functionalities.
Caption: Orthogonal deprotection pathways for N-Boc-O-benzyl-L-serine.
Applications in Peptide Synthesis and Drug Development
N-Boc-O-benzyl-L-serine is a vital building block in the synthesis of peptides and peptidomimetics with therapeutic potential.[3] Its use in solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
Workflow: Incorporation into a Peptide Chain (Boc-SPPS)
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIPEA).
-
Coupling: N-Boc-O-benzyl-L-serine is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.
-
Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride to prevent the formation of deletion sequences.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the next desired amino acid.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group of serine) are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
The serine residue, once incorporated, can be a site for post-translational modifications, and recent research has explored late-stage deoxygenative functionalization of serine residues to create noncanonical amino acids within peptides.[14]
Spectroscopic Characterization
Confirmation of the structure and purity of N-Boc-O-benzyl-L-serine is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.
¹H NMR Spectral Data
The ¹H NMR spectrum of N-Boc-O-benzyl-L-serine in CDCl₃ typically shows characteristic signals for the protons of the Boc group, the benzyl group, and the serine backbone.[15]
-
Boc group: A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
Serine backbone: Multiplets for the α-CH and β-CH₂ protons.
-
Benzyl group: A multiplet in the aromatic region (around 7.3 ppm) for the five phenyl protons and a singlet or multiplet for the benzylic CH₂ protons.[15]
Safety and Handling
While N-Boc-O-benzyl-L-serine is not classified as a hazardous substance according to some safety data sheets, standard laboratory safety practices should always be followed.[16] It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Some sources indicate it may cause skin and eye irritation.[17]
Conclusion
N-Boc-O-benzyl-L-serine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined chemical properties, coupled with robust synthetic and deprotection protocols, make it a reliable building block for the construction of complex peptides and other biologically active molecules. This guide has provided a comprehensive overview of its key characteristics and applications, intended to empower researchers and drug development professionals in their scientific endeavors.
References
- Supporting Information for Synthesis of O-benzyl-L-serine.
- N-BOC-O-Benzyl-L-serine | 23680-31-1 - ChemicalBook.
- N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR spectrum - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
- Boc-Ser(Bzl)-OH [23680-31-1] - Aapptec Peptides.
- Synthesis of Methyl benzyl-DL-serinate: A Technical Guide - Benchchem.
- The Chemistry of N-BOC-O-Benzyl-L-Serine: Synthesis and Applications.
- SAFETY DATA SHEET - Fisher Scientific.
- N-Boc-O-Benzyl-D-serine SDS, 47173-80-8 Safety Data Sheets - ECHEMI.
- Mastering Peptide Synthesis: The Role of Boc-O-Benzyl-L-Serine.
- Boc-O-benzyl-L-serine - Chem-Impex.
- N-BOC-O-Benzyl-L- Serine CAS No 23680-31-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- N-Boc-O-Benzyl-D-serine | Amino Acid Derivative | MedChemExpress.
- A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine - PubMed.
- Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 - Sigma-Aldrich.
- Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl) - Ottokemi.
- N-Boc-O-benzyl-L-serine, 97% | Fisher Scientific.
- BOC-L-Serine benzyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem - NIH.
- A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine - ACS Publications.
- N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | 23680-31-1 - TCI Chemicals.
- How do you deprotect the NHBoc group in the presence of the OTBS group? - ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances.
- Amine Protection / Deprotection - Fisher Scientific.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
- N-BOC-O-Benzyl-L-serine | 23680-31-1 - ChemicalBook.
- Amino Acid Derivatives for Peptide Synthesis.
- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis | Journal of the American Chemical Society.
- N-Boc-O-Benzyl-D-serine - Chongqing Chemdad Co. ,Ltd.
- O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem - NIH.
- O-BENZYL-DL-SERINE(5445-44-3) 1H NMR spectrum - ChemicalBook.
- N,N-Dibenzyl-O-(tert-butyldimethylsilyl)-L-serine benzyl ester - Optional[1H NMR] - Spectrum - SpectraBase.
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-O-benzyl-L-serine, 97% | Fisher Scientific [fishersci.ca]
- 5. 434840050 [thermofisher.com]
- 6. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]
- 9. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | 23680-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. rsc.org [rsc.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR spectrum [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
